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Compound of Interest

Compound Name: ACP-319

Cat. No.: B1574553 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy and safety of ACP-319, a

second-generation phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, when used in combination

with the Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib versus its use as a monotherapy

in the treatment of relapsed/refractory B-cell malignancies. This analysis is based on preclinical

and clinical trial data to inform ongoing research and drug development efforts in this

therapeutic area.

Executive Summary
The combination of ACP-319 with acalabrutinib has demonstrated promising clinical activity,

particularly in patients with non-germinal center B-cell (non-GCB) diffuse large B-cell lymphoma

(DLBCL), a patient population with historically poorer prognoses.[1][2] Preclinical models

suggested a synergistic effect when combining BTK and PI3Kδ inhibitors.[3] Clinical data from

a Phase 1/2 study indicates that the combination therapy leads to a higher overall response

rate compared to what has been observed with acalabrutinib monotherapy in a similar patient

population. However, the combination is also associated with increased toxicity, most notably

hepatotoxicity.[2] Data on ACP-319 as a monotherapy is more limited but suggests dose-

dependent antitumor activity and a manageable safety profile in patients with various relapsed

or refractory lymphoid malignancies.[4] Further development of ACP-319 has been

discontinued, but the findings from these studies provide valuable insights for the development

of future combination therapies targeting the B-cell receptor (BCR) signaling pathway.[1]
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Data Presentation
Table 1: Efficacy of ACP-319 Combination Therapy vs.
Acalabrutinib Monotherapy in Relapsed/Refractory non-
GCB DLBCL

Efficacy Endpoint
ACP-319 + Acalabrutinib
Combination Therapy
(non-GCB DLBCL)[2]

Acalabrutinib
Monotherapy (non-GCB
DLBCL)[5][6]

Overall Response Rate (ORR) 63% (10/16 patients) 24% (5/21 patients)

Complete Response (CR) Rate 25% (4/16 patients) 19% (4/21 patients)

Median Progression-Free

Survival (PFS)
5.5 months 1.9 months

Median Duration of Response

(DOR)
8.2 months Not Reported

Table 2: Safety Profile of ACP-319 Combination Therapy
vs. Monotherapy
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Adverse Events
(Grade ≥3)

ACP-319 +
Acalabrutinib
Combination
Therapy (All
Patients in Phase
1/2 Study)[7]

ACP-319
Monotherapy
(Relapsed/Refracto
ry Lymphoid
Malignancies)[4]

Acalabrutinib
Monotherapy (non-
GCB DLBCL)[6]

Increased AST/ALT 28%/20% Not Reported Not Reported

Diarrhea 12% Not Reported 0%

Fatigue 0% Not Reported 10%

Rash 12% Not Reported 0%

Anemia Not Reported
Hemolytic Anemia (1

patient, dose-limiting)
24%

Febrile Neutropenia
Reported in 1 patient

(DLT)
Not Reported Not Reported

Pneumonitis
Reported in 1 patient

(DLT)
Not Reported Not Reported

Note: Direct comparison of safety profiles is challenging due to different patient populations and

reporting standards across studies. Data for ACP-319 monotherapy is limited.

Experimental Protocols
ACP-319 and Acalabrutinib Combination Therapy
(NCT02328014)
This was a Phase 1/2, open-label, multicenter study in adult patients with relapsed/refractory B-

cell malignancies.[1]

Part 1 (Dose Escalation): Patients received a fixed dose of acalabrutinib (100 mg twice daily)

with escalating doses of ACP-319 (25 mg, 50 mg, and 100 mg twice daily) to determine the

maximum tolerated dose (MTD). A standard 3+3 dose-escalation design was used.[1][7]
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Part 2 (Dose Expansion): Patients with non-GCB and GCB DLBCL received acalabrutinib at

100 mg twice daily and ACP-319 at the MTD (50 mg twice daily).[2]

Primary Objective: To assess the safety and tolerability of the combination therapy and to

determine the MTD of ACP-319 in combination with acalabrutinib.

Secondary Objectives: To evaluate the overall response rate (ORR), duration of response

(DOR), and progression-free survival (PFS).

ACP-319 Monotherapy (First-in-Human Study -
NCT01300026)
This was a Phase 1, open-label, multicenter, first-in-human study of AMG 319 (ACP-319) in

adult patients with relapsed or refractory lymphoid malignancies.[8]

Part 1 (Dose Exploration): Cohorts of patients received escalating doses of ACP-319 (25,

50, 100, 200, 300, and 400 mg) administered orally once daily to determine the MTD.[8]

Part 2 (Dose Expansion): Patients with Chronic Lymphocytic Leukemia (CLL) were enrolled

at a dose no higher than the MTD to further evaluate safety, pharmacokinetics, and clinical

activity.[8]

Primary Objective: To evaluate the safety and tolerability of ACP-319 and to determine the

MTD.

Secondary Objectives: To characterize the pharmacokinetic and pharmacodynamic profiles

and to assess the preliminary anti-tumor activity.
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Caption: B-Cell Receptor Signaling Pathway and Inhibition by Acalabrutinib and ACP-319.
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Caption: Clinical Trial Workflow for Combination and Monotherapy Studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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